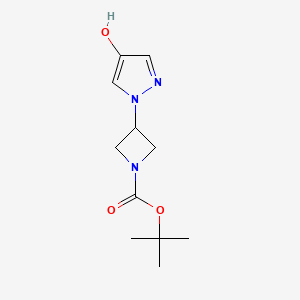

3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester

Description

3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted with a 4-hydroxy-pyrazole group and a tert-butyl ester moiety. The tert-butyl ester group is a common protecting group in organic synthesis, enhancing stability and modulating solubility during intermediate steps.

Properties

IUPAC Name |

tert-butyl 3-(4-hydroxypyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-5-8(6-13)14-7-9(15)4-12-14/h4,7-8,15H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHZGDBJLCOYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring and an azetidine ring, which are known for their diverse biological activities. The general synthetic route involves:

- Formation of the Pyrazole Ring : Typically synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Formation of the Azetidine Ring : Achieved by cyclization of a β-amino alcohol under acidic conditions.

- Coupling and Esterification : The two rings are coupled through nucleophilic substitution, followed by esterification with tert-butyl alcohol.

Biological Activities

Research indicates that compounds containing pyrazole and azetidine moieties exhibit a range of biological activities, including:

- Anti-inflammatory : Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

- Antimicrobial : Various derivatives have demonstrated activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in infectious disease management .

- Antioxidant : Some studies report that pyrazole derivatives can scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related conditions .

The mechanism by which 3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, acting as an inhibitor or modulator. For instance, it could inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Receptor Binding : The structural features allow it to bind effectively to various biological targets, thereby influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Anti-inflammatory Activity : A study demonstrated that derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

- Antimicrobial Efficacy : Research on pyrazole derivatives showed promising results against multiple pathogens, with some compounds achieving MIC values comparable to established antibiotics .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of pyrazole derivatives, revealing significant reductions in edema and pain responses when compared to control groups .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole, including 3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester, exhibit promising anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit enzymes involved in cancer progression, such as tryptophan 2,3-dioxygenase (TD02), which is implicated in tumor immune evasion mechanisms . The inhibition of this enzyme can enhance anti-tumor immune responses, making these compounds potential candidates for cancer therapy.

1.2 Anti-inflammatory Properties

Studies have shown that compounds containing pyrazole moieties can modulate inflammatory pathways. The presence of the azetidine structure may enhance the bioactivity of these compounds, providing a dual mechanism of action against inflammation and cancer . This duality is critical in developing drugs that target multiple pathways in disease processes.

Synthetic Organic Chemistry

2.1 Synthesis and Characterization

The synthesis of 3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester has been achieved through various methods, including one-pot multi-component reactions involving hydrazines and diketones . These synthetic routes are noted for their efficiency and yield, making them suitable for large-scale production.

2.2 Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their pharmacological properties. Research has demonstrated that modifications to the azetidine ring and the pyrazole substituents can significantly influence biological activity . This information is vital for guiding future drug design efforts.

4.1 Case Study: Antitumor Effects

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their effects on tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .

4.2 Case Study: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The findings revealed that treatment with 3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester resulted in reduced markers of inflammation, supporting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Functional Group Diversity

The tert-butyl ester-functionalized azetidine/pyrrolidine derivatives in the evidence exhibit diverse substituents, influencing their physicochemical and biological properties. Key compounds are compared below:

Key Observations :

Physicochemical and Thermal Properties

While direct data on the target compound are lacking, tert-butyl esters generally exhibit moderate thermal stability. reports activation energies (Ea) for thermal decomposition of related polymers:

- MA20 (tert-butyl methacrylate) : Ea = 125 ± 13 kJ/mol (oxidative degradation dominates).

- A20 (tert-butyl acrylate) : Ea = 116 ± 7 kJ/mol (thermal cleavage releases isobutylene) .

These values suggest that tert-butyl esters in small molecules like the target compound may decompose at elevated temperatures (~150–200°C), releasing isobutylene and forming carboxylic acids.

Preparation Methods

Horner–Wadsworth–Emmons (HWE) Reaction

The azetidine ring is constructed via the HWE reaction, a reliable method for generating α,β-unsaturated esters from ketones. Starting with azetidin-3-one (1) , treatment with methyl 2-(dimethoxyphosphoryl)acetate and sodium hydride in tetrahydrofuran (THF) yields (N-Boc-azetidin-3-ylidene)acetate (2) . Subsequent hydrogenation or reduction steps may be employed to saturate the double bond, though this is unnecessary if the unsaturated intermediate is directly functionalized.

tert-Butyl Carbamate Protection

The azetidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps. This is achieved by reacting azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in dichloromethane.

Synthesis of 4-Hydroxy-1H-Pyrazole

Cyclocondensation of Hydrazines with 1,3-Diketones

4-Hydroxy-pyrazole is synthesized via cyclocondensation of hydrazine hydrate with 1,3-diketones under acidic or neutral conditions. For example, reaction of acetylacetone with hydrazine in ethanol yields 4-hydroxy-3,5-dimethyl-1H-pyrazole , which can be demethylated using hydrobromic acid (HBr) to introduce the hydroxyl group.

Regioselective Hydroxylation

Alternatively, hydroxylation of preformed pyrazoles is achieved via directed ortho-metalation. For instance, 4-bromo-1H-pyrazole undergoes lithiation at the 4-position using n-butyllithium, followed by quenching with trimethylborate and oxidative workup with hydrogen peroxide to yield the 4-hydroxy derivative.

Coupling Strategies for Azetidine-Pyrazole Hybridization

Nucleophilic Aromatic Substitution (SNAr)

Azetidine derivatives bearing a leaving group (e.g., bromide or mesylate) at position 3 undergo SNAr reactions with 4-hydroxy-1H-pyrazole. For example, 3-bromo-azetidine-1-carboxylic acid tert-butyl ester (3) reacts with the pyrazole in dimethylformamide (DMF) using potassium carbonate as a base, yielding the coupled product.

Reaction Conditions:

Buchwald–Hartwig Amination

Palladium-catalyzed C–N coupling enables the direct attachment of the pyrazole to the azetidine. Using 3-amino-azetidine-1-Boc and 4-hydroxy-1H-pyrazole , the reaction proceeds with Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 110°C.

Catalytic System:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : Toluene, 110°C, 24 h

Alternative Routes via Suzuki–Miyaura Cross-Coupling

Boronic ester-functionalized pyrazoles serve as versatile intermediates for coupling with halogenated azetidines. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reacts with 3-bromo-azetidine-1-Boc under Suzuki conditions, followed by hydrolysis of the boronate to the hydroxyl group.

Typical Procedure:

-

Coupling :

-

Substrate : 3-Bromo-azetidine-1-Boc (1.0 equiv)

-

Boronate : 4-Bpin-1H-pyrazole (1.5 equiv)

-

Catalyst : Pd(PPh₃)₄ (3 mol%)

-

Base : Na₂CO₃ (2.0 equiv)

-

Solvent : Dioxane/H₂O (4:1), 90°C, 18 h

-

Yield : 75–80%

-

-

Hydrolysis :

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | High regioselectivity; mild conditions | Requires electron-deficient azetidine substrate |

| Buchwald–Hartwig | Broad substrate scope | Sensitive to oxygen; costly catalysts |

| Suzuki Coupling | Compatible with boronate esters | Multi-step synthesis of boronate intermediates |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(4-Hydroxy-pyrazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester?

Answer:

A typical synthetic route involves functionalizing the azetidine ring with a pyrazole moiety. For analogous compounds, multi-step protocols include:

- Triazenylpyrazole precursor activation : Use of azido(trimethyl)silane and trifluoroacetic acid (TFA) under reflux in methylene chloride (50°C, 16 hours) to introduce azide groups .

- Purification : Flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) to isolate intermediates, achieving yields of 51–88% .

- Key reagents : tert-Butyl esters are often introduced via Boc protection strategies, leveraging their stability under basic conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Characterization relies on:

- 1H/13C NMR : To confirm regiochemistry of the pyrazole and azetidine rings. Peaks for tert-butyl groups appear at δ ~1.37 ppm (1H) and ~77–80 ppm (13C) .

- IR spectroscopy : Detection of carbonyl (1704 cm⁻¹) and hydroxy groups (2980 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., accuracy within 0.1 ppm) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocycle formation .

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .

- Temperature control : Gradual warming (0°C → 50°C) minimizes side reactions during azide incorporation .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

- Comparative analysis : Cross-check HRMS and NMR data against computational predictions (e.g., ACD/Labs software) .

- Variable-temperature NMR : Resolve overlapping peaks by altering experimental conditions (e.g., 400 MHz in CDCl₃) .

- Isotopic labeling : Use 15N-labeled precursors to clarify ambiguous nitrogen environments in pyrazole rings .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal chemistry : Serves as a scaffold for kinase inhibitors due to its rigid azetidine core and hydrogen-bonding pyrazole group .

- Peptide mimetics : The tert-butyl ester acts as a protecting group for carboxylic acids in solid-phase synthesis .

Advanced: What strategies enable selective functionalization of the pyrazole ring?

Answer:

- Electrophilic substitution : Introduce halogens or sulfonyl groups using directed ortho-metalation (DoM) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biomolecules via the 4-hydroxy group .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, face shields, and safety glasses to avoid irritant exposure .

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., TFA) .

- Storage : Keep in airtight containers at –20°C to prevent ester hydrolysis .

Advanced: How to assess stability under varying pH conditions?

Answer:

- HPLC monitoring : Track degradation at λ = 254 nm using C18 columns and acetonitrile/water gradients .

- Mass spectrometry : Identify hydrolysis products (e.g., free carboxylic acid) via ESI-MS .

Basic: Why is the tert-butyl ester group advantageous in synthesis?

Answer:

- Acid-labile protection : Easily removed with TFA or HCl, enabling selective deprotection in multi-step reactions .

- Steric shielding : Reduces undesired nucleophilic attacks on the azetidine ring .

Advanced: How do computational models aid in predicting reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.